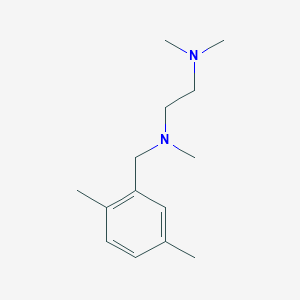
N-(2-methoxyethyl)-N'-phenylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-N'-phenylethanediamide, also known as MPEDA, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research for its unique properties and has shown promising results in various fields of study.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyethyl)-N'-phenylethanediamide is not fully understood. However, it is believed to act as a chelating agent, which can bind to metal ions and prevent them from interacting with biological molecules. This property makes N-(2-methoxyethyl)-N'-phenylethanediamide a useful tool in the study of metalloproteins and metalloenzymes.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-phenylethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to exhibit antioxidant, anti-inflammatory, and antifungal activities. N-(2-methoxyethyl)-N'-phenylethanediamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyethyl)-N'-phenylethanediamide in lab experiments is its ability to form stable metal complexes. This property makes it a useful tool in the study of metalloproteins and metalloenzymes. However, one limitation of using N-(2-methoxyethyl)-N'-phenylethanediamide is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-N'-phenylethanediamide. One area of interest is the development of new metal complexes for use in medicinal chemistry. Another area of interest is the study of the mechanism of action of N-(2-methoxyethyl)-N'-phenylethanediamide and its potential use in the treatment of various diseases. Additionally, the use of N-(2-methoxyethyl)-N'-phenylethanediamide as a chiral auxiliary in asymmetric synthesis could lead to the development of new drugs and pharmaceuticals.
Métodos De Síntesis
N-(2-methoxyethyl)-N'-phenylethanediamide can be synthesized through the reaction of 2-methoxyethylamine and phenylethyl isocyanate. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform and a catalyst such as triethylamine. The resulting product is a white crystalline solid that is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-N'-phenylethanediamide has been extensively studied in various scientific fields. It has been used as a ligand in the synthesis of metal complexes, which have been shown to exhibit potent antimicrobial and antitumor activities. N-(2-methoxyethyl)-N'-phenylethanediamide has also been used as a chiral auxiliary in asymmetric synthesis, which has led to the development of new drugs and pharmaceuticals.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-8-7-12-10(14)11(15)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUETXVKASGRXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[2-(benzoyloxy)ethyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5131883.png)
![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)




![3,3-dimethyl-10-propionyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131926.png)
![4-(4-biphenylyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5131934.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)

![ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate](/img/structure/B5131951.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)

![4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate](/img/structure/B5131968.png)